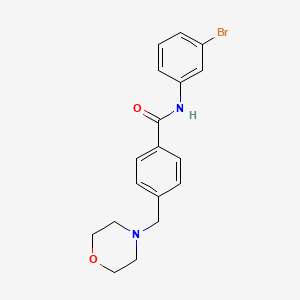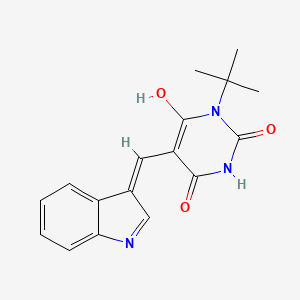
N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide, also known as BML-210, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BML-210 is a small molecule inhibitor of the transcription factor NF-κB, which is involved in the regulation of immune responses, inflammation, and cell survival.
Wirkmechanismus
N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide inhibits the NF-κB pathway by preventing the translocation of the transcription factor from the cytoplasm to the nucleus, where it activates the expression of genes involved in inflammation and cell survival. N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide binds to the p65 subunit of NF-κB and disrupts its interaction with the nuclear import receptor, preventing its transport into the nucleus.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide has been shown to have anti-inflammatory, anti-proliferative, and pro-apoptotic effects on cells. Inhibition of the NF-κB pathway by N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide leads to a decrease in the expression of pro-inflammatory cytokines and chemokines, as well as the downregulation of anti-apoptotic genes. N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide also induces cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide in lab experiments is its specificity for the NF-κB pathway, which allows for the targeted inhibition of this pathway without affecting other signaling pathways. Additionally, N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is the development of N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide analogs with improved solubility and potency. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide in other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, the use of N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide in combination with other drugs or therapies should also be explored to determine its potential synergistic effects.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide involves several steps, including the coupling of 3-bromophenylboronic acid with 4-(4-morpholinylmethyl)benzaldehyde, followed by the reduction of the resulting intermediate and subsequent acylation with benzoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections. In cancer research, N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway, which is often overactivated in cancer. Inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease have also been targeted with N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide due to its anti-inflammatory properties. Additionally, N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide has been investigated as a potential antiviral agent against HIV and hepatitis B virus.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c19-16-2-1-3-17(12-16)20-18(22)15-6-4-14(5-7-15)13-21-8-10-23-11-9-21/h1-7,12H,8-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXQUAMQSIGSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B6134985.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B6134989.png)
![N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6134990.png)
![2-(2-chlorophenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B6134997.png)
![3-[4-(trifluoromethoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B6135002.png)
![2-(2-chlorophenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6135009.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-fluorobenzamide](/img/structure/B6135016.png)
![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6135017.png)
![(3-(3-methoxybenzyl)-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanol](/img/structure/B6135023.png)
![(3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B6135026.png)
![2-hydroxy-3-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B6135032.png)

![3-(3,5-dimethylphenyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6135058.png)
![4-(2-phenylethyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6135084.png)